Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid
Description
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid (CAS: 270063-43-9) is a fluorinated β-amino acid derivative used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₁₈F₅NO₄, with a molar mass of 491.41 g/mol . The compound features a pentafluorophenyl (C₆F₅) substituent, which confers strong electron-withdrawing properties and enhanced stability in biochemical environments. The Fmoc (9-fluorenylmethoxycarbonyl) group enables selective deprotection during peptide chain elongation, making it valuable for synthesizing peptides with tailored electronic and steric profiles. Applications include therapeutic peptide development, particularly in designing inhibitors targeting protein-protein interactions (e.g., p53•hDM2 complexes) . It is typically stored as a lyophilized powder at -20°C to prevent degradation .
Properties
Molecular Formula |
C25H18F5NO4 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33) |
InChI Key |
HCBMYXPXBOUBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Considerations for Chiral Synthesis
Since the target molecule is a chiral compound, using a chiral starting material or employing chiral resolution techniques during the synthesis is crucial.
Analysis
Monitoring Amino Acid Incorporation
Quantitative Fmoc analysis can monitor the incorporation of amino acids during peptide synthesis. This assay helps determine if amino acid coupling should be repeated due to low incorporation.
Fmoc Deprotection Monitoring
Upon deprotection, the Fmoc group yields dibenzofulvene, which can be monitored by ultraviolet (UV) spectroscopy, allowing for efficient reaction tracking.
Analytical HPLC
Reacting certain UV-inactive compounds to give Fmoc derivatives makes them suitable for analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) because the fluorenyl group is highly fluorescent.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc group is selectively removed under mild basic conditions to expose the primary amine for peptide bond formation.
Mechanism :
Piperidine abstracts the acidic β-hydrogen of the Fmoc carbamate, triggering elimination to release dibenzofulvene (detectable by UV at 301 nm) and a carbamic acid intermediate. Subsequent decarboxylation yields the free amine (Fig. 1) .
Key Features :
-
Avoids acid-sensitive residues due to base-labile cleavage .
-
Compatible with solid-phase peptide synthesis (SPPS) workflows .
Reactivity of the Pentafluorophenyl Group
The pentafluorophenyl substituent participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions due to its strong electron-withdrawing nature.
Nucleophilic Aromatic Substitution
| Reaction Type | Nucleophile | Conditions | Products | Yield | Citation |
|---|---|---|---|---|---|
| SNAr | Alkoxides | Polar aprotic solvent | Para-substituted derivatives | ~70%* | |
| SNAr | Amines | 60–80°C, DMF/DMSO | Arylaminated analogs | 50–85%* |
*Yields estimated from analogous trifluorophenyl systems.
Mechanism :
Fluorine atoms activate the aromatic ring toward nucleophilic attack, particularly at the para position relative to the butyric acid chain (Fig. 2). Steric hindrance from multiple fluorine substituents slows but does not prevent substitution .
Peptide Bond Formation
The deprotected amino group undergoes standard coupling reactions in peptide synthesis.
| Coupling Reagent | Activator | Solvent | Typical Yield | Citation |
|---|---|---|---|---|
| HBTU | DIPEA | DMF | 92–98% | |
| HATU | NMM | DCM | 90–95% |
Key Considerations :
-
The pentafluorophenyl group enhances peptide solubility in organic solvents .
-
No interference observed between fluorine substituents and common coupling agents .
Carboxylic Acid Functionalization
The terminal carboxylic acid participates in esterification and amidation reactions.
| Reaction | Reagents | Conditions | Products | Yield | Citation |
|---|---|---|---|---|---|
| Esterification | EDCI, DMAP | DCM, RT | Methyl/benzyl esters | 85–90% | |
| Amidation | HOBt, DIC | DMF, 0°C→RT | Primary/secondary amides | 88–93% |
Side Reactions :
Competitive Fmoc cleavage may occur if strong bases (e.g., NaOH) are used .
Stability Under Synthetic Conditions
Critical stability data for reaction planning:
Scientific Research Applications
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid is a chemical compound with the CAS No. 270063-43-9 . It is also known by several synonyms, including this compound, Fmoc-b-HoPhe(F)5-OH, and FMOC-PENTAFLUORO-L-BETA-HOMOPHENYLALANINE . The compound is used as a building block in organic synthesis, particularly in peptide synthesis .
Applications in Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, especially for peptide synthesis . It is favored due to its stability in acidic conditions and its ability to be selectively removed by weak bases like piperidine, without affecting other protecting groups or sensitive functional groups .
Fmoc protection is especially useful in solid-phase peptide synthesis (SPPS) because it is compatible with other reagents and can be easily removed, which streamlines the synthesis process . During deprotection, Fmoc produces dibenzofulvene as a byproduct, which can be monitored using UV spectroscopy, enabling efficient tracking of the reaction .
Protection and Formation of Fmoc Derivatives
Fmoc-carbamate is commonly used to protect primary and secondary amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group can also be installed by reacting with 9-fluorenylmethyloxycarbonyl azide in sodium bicarbonate and aqueous dioxane .
Cleavage and Deprotection
The Fmoc group is rapidly removed by a base . Piperidine is often preferred for Fmoc group removal because it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A typical SPPS Fmoc deprotection is performed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Common Deprotection Cocktails for Fmoc during SPPS
- 20% piperidine in DMF The Fmoc group has a half-life of approximately 6 seconds in this solution .
- 5% piperazine, 1% DBU, and 1% formic acid in DMF This method avoids the use of strictly controlled piperidine and has shown no side products in a peptide with 9 residues .
Use in Tagged Nucleic Acid Fragments
This compound can be used as a tag to generate tagged nucleic acid fragments for determining multiple nucleic acid sequences simultaneously .
Potential role in cancer research
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid involves its ability to participate in specific chemical reactions due to the presence of the pentafluorophenyl group. This group enhances the compound’s reactivity, allowing it to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key attributes of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid with structurally related β-amino acids:
Key Findings
Electron-Withdrawing Effects: The pentafluorophenyl group in this compound provides 5 fluorine atoms, significantly increasing electronegativity compared to mono- or trifluorinated analogs (e.g., 4-F or 3-CF₃ derivatives). This enhances interactions with electron-rich protein residues, as seen in β-peptide inhibitors targeting hDM2 .
Steric and Hydrophobic Profiles: The tert-butyl derivative (457.56 g/mol) is ideal for hydrophobic peptide domains due to its bulky, non-polar substituent . The methyl analog (415.48 g/mol) offers minimal steric hindrance, suitable for flexible peptide backbones .
Synthesis and Commercial Availability :
- Pentafluoro and trifluoromethyl derivatives are often synthesized via the Arndt-Eistert procedure , while simpler analogs (e.g., 4-F) are commercially available (e.g., AnaSpec, Aladdin) .
Therapeutic Potential: The pentafluoro compound’s unique electronic profile makes it a candidate for healing drugs targeting intracellular pathways, whereas brominated analogs may serve as intermediates in click chemistry or radiolabeling .
Biological Activity
Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid (Fmoc-Phe(F)5) is a modified amino acid known for its unique structural properties and potential biological activities. This compound is characterized by the presence of a pentafluorophenyl group, which significantly influences its physicochemical properties, including lipophilicity and molecular interactions.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a fluorinated aromatic ring that enhances its lipophilicity, making it an interesting candidate for drug design and development.
| Property | Value |
|---|---|
| Molecular Weight | 469.40 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High due to pentafluorophenyl |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorinated phenyl group enhances binding affinity to proteins and enzymes, potentially altering their activity. Studies have suggested that compounds with similar structures can exhibit effects on cellular signaling pathways, particularly those related to cancer and inflammatory responses.
Case Studies
- Antitumor Activity : In vitro studies demonstrated that Fmoc-Phe(F)5 exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The presence of the fluorinated group may enhance its ability to penetrate the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.
- Peptide Synthesis : Fmoc-Phe(F)5 is utilized in solid-phase peptide synthesis (SPPS), where its unique properties allow for the creation of novel peptides with enhanced stability and bioactivity. This has implications for drug development in therapeutic proteins.
Research Findings
Recent studies have focused on the synthesis and characterization of Fmoc-Phe(F)5 derivatives, exploring their biological activities:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects on various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity.
- Binding Studies : Fluorescence resonance energy transfer (FRET) assays showed that Fmoc-Phe(F)5 binds effectively to target proteins involved in cell signaling, enhancing our understanding of its mechanism.
Q & A
Q. What are the standard methods for synthesizing Fmoc-(S)-3-Amino-4-(pentafluorophenyl)-butyric acid, and how is purity ensured?
The compound is typically synthesized via the Arndt-Eistert homologation of α-amino acids to generate β³-amino acids, followed by Fmoc protection . Solid-phase peptide synthesis (SPPS) is commonly employed, with purification via reverse-phase HPLC to achieve >95% purity . Characterization involves ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and rule out racemization .
Q. How should this compound be stored to maintain stability during peptide synthesis?
Store at -20°C in a desiccator under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Use anhydrous solvents (e.g., DMF, DCM) during handling to avoid hydrolysis of the Fmoc group .
Q. What safety precautions are critical when handling this compound?
Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. In case of accidental release, evacuate the area and use adsorbents (e.g., vermiculite) for containment. Emergency protocols follow CHEMTREC® guidelines (1-800-424-9300) .
Advanced Research Questions
Q. How can low synthetic yields (<25%) of this compound be optimized in β-peptide synthesis?
Low yields often stem from steric hindrance from the pentafluorophenyl group or incomplete Fmoc deprotection. Optimize reaction conditions by:
Q. How do discrepancies in NMR data for this compound arise, and how are they resolved?
Contradictions in ¹H NMR shifts (e.g., δ 2.7–3.1 ppm for β-CH₂ groups) may result from rotameric equilibria or residual solvents. Use deuterated DMSO-d₆ or CDCl₃ for consistent readings and conduct variable-temperature NMR to resolve dynamic effects . For stereochemical validation, perform X-ray crystallography or chiral HPLC .
Q. What strategies enhance the bioactivity of β-peptides incorporating this residue in hDM2/hDMX inhibition?
Structure-activity relationship (SAR) studies suggest:
- Substituting pentafluorophenyl with electron-withdrawing groups (e.g., -CF₃) improves binding affinity to hDM2 .
- Incorporating non-natural backbone spacers (e.g., cyclohexyl derivatives) reduces proteolytic degradation . Validate using fluorescence polarization assays and circular dichroism (CD) to monitor helical stability .
Q. How does the pentafluorophenyl group influence peptide solubility and aggregation?
The hydrophobic pentafluorophenyl moiety reduces aqueous solubility but enhances membrane permeability . Mitigate aggregation by:
- Using co-solvents (e.g., 10% DMSO in PBS).
- Introducing PEGylated linkers or charged residues (e.g., Lys, Glu) in adjacent positions . Monitor aggregation via dynamic light scattering (DLS) or Thioflavin T assays .
Methodological Notes
- Purification Troubleshooting : If HPLC shows multiple peaks, check for racemization using chiral columns (e.g., Chiralpak IA) or adjust gradient elution with 0.1% TFA in acetonitrile .
- Data Reproducibility : Batch-to-batch variability in commercial sources (e.g., AnaSpec) necessitates in-house synthesis validation via HRMS and elemental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
